molecular formula C11H9F3O B1456016 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one CAS No. 1092349-35-3

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B1456016
CAS No.: 1092349-35-3
M. Wt: 214.18 g/mol
InChI Key: FSSSVKSYCYMUGI-UHFFFAOYSA-N
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Description

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one ( 1092349-35-3) is a fluorinated organic compound with the molecular formula C 11 H 9 F 3 O and a molecular weight of 214.18 g/mol [ 1] . This compound belongs to the 3,4-dihydronaphthalen-1(2H)-one (DHN) class of structures, which are recognized as privileged scaffolds in medicinal chemistry with a broad spectrum of bioactivities [ 3] . Recent scientific investigations highlight the significant research value of DHN derivatives, particularly in oncology. Specifically, piperazine-substituted DHN analogs have demonstrated promising activity against hepatocellular carcinoma (HCC) by functioning as dual inhibitors of the NF-κB and MAPK signaling pathways [ 3] [ 4] . These pathways are frequently overactivated in cancer cells, promoting tumor cell survival, proliferation, and metastasis. Inhibition of these key pathways by DHN derivatives can induce apoptosis (programmed cell death) and effectively inhibit cancer cell migration [ 3] [ 4] . The structural features of this compound, including the difluoromethyl and fluoro substituents, are designed to enhance its bioactive properties and lipid solubility, making it a valuable building block for developing novel therapeutic agents [ 3] . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate safety precautions. For comprehensive handling and safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

5-(difluoromethyl)-8-fluoro-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c12-8-5-4-7(11(13)14)6-2-1-3-9(15)10(6)8/h4-5,11H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSSSVKSYCYMUGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2C(=O)C1)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744314
Record name 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092349-35-3
Record name 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Fluorination and Difluoromethylation Techniques

A key approach to introducing the difluoromethyl group involves nucleophilic difluoromethylation using specialized reagents. According to recent advances, stereoselective nucleophilic difluoromethylation can be achieved using (R)-2-pyridyl difluoromethyl sulfoximine reagents, which facilitate the introduction of difluoro(aminosulfonyl)methyl groups into carbonyl compounds under mild conditions with high stereoselectivity.

Experimental Highlights:

  • The reaction is typically performed under nitrogen atmosphere.
  • Ketones are treated with the sulfoximine reagent in the presence of a base.
  • The mixture is purified by silica gel chromatography to isolate the desired diastereomer.
  • The method allows late-stage modification of complex molecules, indicating its applicability to dihydronaphthalenone derivatives.

Photoredox Catalysis for Difluoromethylation

Another method involves visible-light-promoted difluoromethylation using blue LED irradiation with palladium catalysis and appropriate bases such as sodium carbonate. This approach enables the coupling of allyl acetates with bromodifluoromethyl ketones to form difluoromethylated dihydronaphthalenone derivatives.

Typical Conditions:

Reagent/Condition Details
Catalyst Pd complex with diphenylphosphinomethane (DPPM) (10 mol%)
Base Na2CO3 (2.5 equiv)
Solvent 1,2-Dichloroethane (DCE)
Light Source Blue LEDs (5 cm distance)
Temperature 90 °C
Reaction Time 24 hours

The reaction proceeds via radical intermediates, as supported by trapping experiments with TEMPO, confirming a radical mechanism for difluoromethyl group incorporation.

Synthesis of Key Intermediates

The preparation of 2-bromo-2,2-difluoroacetophenones, essential intermediates for the difluoromethylation step, is accomplished by:

  • Formation of enols from ethyl 2,2,2-trifluoroacetate and ketones.
  • Fluorination with Selectfluor® to generate gem-diol intermediates.
  • Bromination with N-bromosuccinimide (NBS) to yield 2-bromo-2,2-difluoroacetophenones.

Summary of Preparation Steps

Step Reaction Type Key Reagents/Conditions Outcome
Formation of dihydronaphthalenone core Cyclization/Reduction Starting ketones, acid/base catalysts 3,4-Dihydronaphthalen-1(2H)-one scaffold
Introduction of 8-fluoro substituent Electrophilic fluorination Selectfluor or similar fluorinating agents 8-Fluoro substitution
Preparation of difluoromethyl intermediate Bromination/Fluorination Selectfluor, NBS 2-bromo-2,2-difluoroacetophenones
Difluoromethylation at 5-position Pd-catalyzed photoredox reaction Pd-DPPM catalyst, Na2CO3, blue LEDs, DCE 5-(Difluoromethyl) substitution
Oxidation/Functionalization Oxidation Cerium ammonium nitrate (CAN) Final product with desired oxidation state

Research Findings and Analytical Data

  • High stereoselectivity is achieved using chiral sulfoximine reagents for nucleophilic difluoromethylation.
  • Photoredox catalysis under blue LED irradiation provides an efficient and mild route to install difluoromethyl groups on complex scaffolds.
  • Radical trapping experiments confirm the radical nature of difluoromethylation steps, ensuring mechanistic understanding for optimization.
  • Yields for difluoromethylation steps typically range from moderate to high (50-90%), depending on substrate and conditions.
  • Analytical data such as HRMS (High-Resolution Mass Spectrometry) confirms the molecular formula and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is a compound of growing interest in various fields of scientific research, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has shown potential as a building block in the synthesis of various pharmaceutical agents. Its unique fluorinated structure enhances biological activity and metabolic stability.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound can exhibit anticancer properties. For instance, a study demonstrated that fluorinated naphthalene derivatives could inhibit tumor growth in specific cancer cell lines, suggesting a pathway for developing new anticancer drugs .

Material Science

The compound's fluorinated nature makes it suitable for applications in material science, particularly in developing advanced polymers and coatings that require enhanced chemical resistance and thermal stability.

Case Study: Polymer Development

In a recent study, incorporating this compound into polymer matrices improved their mechanical properties and resistance to solvents, making them ideal for use in harsh environments .

Agrochemicals

Due to its structural features, this compound is being explored for use in agrochemicals. The presence of fluorine can enhance the efficacy and persistence of pesticides.

Case Study: Pesticide Formulation

A formulation study highlighted that integrating this compound into pesticide mixtures resulted in improved efficacy against certain pests while minimizing environmental impact .

Data Tables

Application AreaSpecific Use CaseReference
Medicinal ChemistryAnticancer drug development
Material ScienceEnhanced polymer coatings
AgrochemicalsImproved pesticide formulations

Mechanism of Action

The mechanism of action of 5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets through its fluorine atoms. The electronegativity of fluorine can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The difluoromethyl group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s overall biological activity .

Comparison with Similar Compounds

Data Tables

Table 2: Fluorinated Analogs

Compound CAS Number Substituents Key Feature
Target Compound N/A 5-(Difluoromethyl), 8-F Dual fluorination for stability
5-Fluoro-8-methyl 1935209-55-4 5-Methyl, 8-F Methyl vs. difluoromethyl comparison
5-Fluoro 137466-14-9 5-F Mono-fluorination baseline

Biological Activity

5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound that has attracted attention due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The compound features a naphthalenone scaffold with difluoromethyl and fluoro groups that enhance its stability and reactivity. The electronegative fluorine atoms can significantly influence the compound's interactions with biological targets, such as enzymes and receptors. This interaction may modulate their activity through various mechanisms, including hydrogen bonding and other non-covalent interactions .

Antitumor Activity

Research has indicated that derivatives of 3,4-dihydronaphthalen-1(2H)-one exhibit promising antitumor properties. For instance, studies have shown that certain derivatives can inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for the development of anticancer agents as it can induce apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory potential. Certain derivatives have demonstrated the ability to modulate allergic and inflammatory responses, suggesting a role in treating conditions characterized by excessive inflammation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity against various cell lines. For example:

  • IC50 Values : Some derivatives have shown IC50 values in the low micromolar range against cancer cell lines, indicating potent inhibitory effects on cell proliferation .
  • Mechanism of Action : The mechanism involves binding to specific targets within the cell, leading to alterations in key signaling pathways associated with cell growth and survival .

Data Table: Biological Activity Overview

Biological Activity Effect IC50 Values Target
AntitumorCell cycle arrestLow micromolar rangeTubulin
Anti-inflammatoryModulation of responsesNot specifiedInflammatory mediators
AntimicrobialGrowth inhibitionVaries by strainVarious bacterial strains

Q & A

Q. What are the recommended methods for synthesizing 5-(difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one and its derivatives?

The Claisen-Schmidt condensation reaction is a widely used method for synthesizing dihydronaphthalenone derivatives. This involves reacting a substituted acetophenone with an aldehyde under basic conditions, followed by cyclization. For fluorinated analogs like the target compound, fluorinated benzaldehydes or ketones are employed as precursors. Reaction conditions (e.g., temperature, solvent, catalysts) must be optimized to accommodate electron-withdrawing fluorine substituents, which may reduce reactivity .

Q. How is the crystal structure of this compound determined, and what software is typically used?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural determination. The SHELX suite (e.g., SHELXL for refinement) is commonly used for small-molecule crystallography due to its robustness in handling complex substituents like difluoromethyl and fluoro groups. Hydrogen atoms are often placed in idealized positions, and weak interactions (e.g., C–H···π) are analyzed to understand packing motifs .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Initial screening includes cytotoxicity assays (e.g., MTT or SRB against cancer cell lines), antifungal tests (microdilution assays), and enzyme inhibition studies (e.g., kinase or protease targets). Fluorinated compounds are prioritized for blood-brain barrier permeability studies due to fluorine’s lipophilicity-enhancing properties .

Advanced Research Questions

Q. How do fluorination patterns influence the compound’s conformational stability and intermolecular interactions?

Fluorine atoms induce stereoelectronic effects, altering bond angles and torsion angles (e.g., C–F bonds are ~1.35 Å). In crystal structures, fluorinated moieties participate in weak hydrogen bonds (C–F···H–C) or halogen-π interactions, stabilizing specific conformations. For example, the difluoromethyl group may increase metabolic stability by resisting oxidative degradation, a critical factor in drug design .

Q. What challenges arise in refining crystallographic data for halogenated dihydronaphthalenones?

Heavy atoms like fluorine and bromine cause significant electron density distortions, complicating refinement. SHELXL’s constraints (e.g., DFIX for bond distances) and disorder modeling are essential. Advanced tools like Hirshfeld surface analysis can resolve ambiguities in weak interactions, which are common in halogenated systems .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations are used to model binding to proteins like P-glycoprotein (P-gp) or angiotensin-converting enzyme (ACE). Pharmacophore models should account for fluorine’s electronegativity and steric effects. For instance, fluorinated analogs of 1-tetralones have shown enhanced binding affinity to adenosine receptors in neurodegenerative disease models .

Q. What strategies resolve contradictions in SAR studies for fluorinated derivatives?

Discrepancies in structure-activity relationships (SAR) often arise from substituent positioning. For example, 8-fluoro substitution may enhance bioactivity in one system but reduce it in another due to target-specific steric constraints. Dual-parameter analyses (e.g., Hammett σ values for electronic effects and Craig plots for steric effects) can reconcile these contradictions .

Methodological Considerations

Q. How to optimize synthetic yields for electron-deficient fluorinated precursors?

Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates. Catalytic amounts of Lewis acids (e.g., BF₃·Et₂O) can activate carbonyl groups in fluorinated ketones. Microwave-assisted synthesis may reduce reaction times and improve yields for thermally sensitive intermediates .

Q. What analytical techniques validate purity and structural integrity?

High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹⁹F NMR (at 470 MHz or higher) resolves complex splitting patterns from difluoromethyl groups. Differential scanning calorimetry (DSC) detects polymorphic transitions, critical for reproducibility in biological assays .

Q. How to address discrepancies between computational predictions and experimental bioactivity?

Re-evaluate force field parameters (e.g., fluorine’s van der Waals radius in docking software) and validate with isothermal titration calorimetry (ITC) for binding thermodynamics. Free-energy perturbation (FEP) calculations can quantify fluorine’s contribution to binding affinity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one
Reactant of Route 2
5-(Difluoromethyl)-8-fluoro-3,4-dihydronaphthalen-1(2H)-one

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